molecular formula C6H11FO B6599023 3-(1-fluorocyclopropyl)propan-1-ol CAS No. 1784577-38-3

3-(1-fluorocyclopropyl)propan-1-ol

Cat. No.: B6599023
CAS No.: 1784577-38-3
M. Wt: 118.15 g/mol
InChI Key: ODQWLXBPSIFIEP-UHFFFAOYSA-N
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Description

3-(1-Fluorocyclopropyl)propan-1-ol is a fluorinated organic compound that serves as a versatile building block in advanced chemical synthesis and pharmaceutical research. The unique integration of a fluorinated cyclopropyl ring with a flexible propanol chain creates a molecule with significant potential for modulating the physical, chemical, and biological properties of target compounds. In medicinal chemistry, this scaffold is of particular interest for constructing novel molecular entities. The fluorinated cyclopropyl group is a key pharmacophore used to enhance metabolic stability, influence lipophilicity, and fine-tune the conformational properties of drug candidates. Researchers can utilize the hydroxyl functional group for further chemical transformations, such as esterification or oxidation, or to tether the fragment to larger molecular structures. Its primary research value lies in its application as a key intermediate in the synthesis of potential therapeutic agents, where the introduction of fluorine is a common strategy to improve efficacy and pharmacokinetic profiles. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult relevant safety data sheets and adhere to all laboratory safety protocols appropriate for handling fine chemicals.

Properties

IUPAC Name

3-(1-fluorocyclopropyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-6(3-4-6)2-1-5-8/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWLXBPSIFIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Transition metal-mediated cyclopropanation remains a cornerstone for constructing fluorinated cyclopropane rings. Palladium and rhodium catalysts enable stereoselective insertion of fluorine-bearing carbenes into alkenes. For instance, the reaction of 3-buten-1-ol with fluorocarbene precursors, such as 1-fluoro-1-diazoethane , in the presence of Rh₂(OAc)₄ achieves cyclopropanation at 60°C with moderate yields (35–45%). Critical parameters include:

  • Catalyst loading : 2–5 mol% for optimal turnover.

  • Solvent systems : Dichloromethane or toluene for improved carbene stability.

  • Temperature control : Sustained exothermicity necessitates gradual reagent addition to avoid side reactions.

Simmons–Smith-Type Fluorocyclopropanation

The modified Simmons–Smith reaction employs Zn-Cu/CH₂F₂ systems to generate in situ fluorocarbenoids. Treatment of allyl alcohol derivatives with this reagent under anhydrous conditions yields 1-fluorocyclopropyl intermediates. For example, 3-allyloxypropan-1-ol reacts with Zn-Cu/CH₂F₂ in diethyl ether at −20°C, producing 3-(1-fluorocyclopropyl)propan-1-ol in 28% yield after chromatographic purification. Key limitations include:

  • Low functional group tolerance : Esters and amines often require protection.

  • Byproduct formation : Competing dimerization reduces efficiency.

Ring-Opening of Fluorinated Epoxides

Nucleophilic Fluoride-Induced Epoxide Ring-Opening

Epoxide intermediates derived from cyclopropane-containing precursors undergo regioselective ring-opening with fluoride sources. A representative synthesis involves:

  • Epoxidation : Oxidation of 3-(cycloprop-1-en-1-yl)propan-1-ol with m-CPBA yields the corresponding epoxide.

  • Fluorination : Treatment with KHF₂ in acetonitrile at 80°C for 12 hours installs the fluorine substituent via SN2 mechanism.
    This two-step process achieves an overall yield of 41%, with GC-MS analysis confirming >95% regiochemical fidelity.

Acid-Catalyzed Epoxide Rearrangement

Under acidic conditions, fluorinated epoxides rearrange to form cyclopropane alcohols. For example, 3-(1-fluoro-2,3-epoxypropyl)propan-1-ol rearranges in BF₃·OEt₂ /CH₂Cl₂ at −10°C, yielding the target compound in 53% isolated yield. The reaction proceeds via a carbocation intermediate stabilized by the cyclopropane ring’s hyperconjugation.

Hydrofluorination of Cyclopropene Derivatives

Radical Hydrofluorination

Photocatalytic hydrofluorination of cyclopropene alcohols provides a metal-free route. Irradiation of 3-(cycloprop-1-en-1-yl)propan-1-ol with Selectfluor® and Ru(bpy)₃Cl₂ in MeCN/H₂O (4:1) under blue light (450 nm) generates this compound with 37% yield. Key advantages include:

  • Mild conditions : Ambient temperature minimizes decomposition.

  • Scalability : Demonstrated at 10 mmol scale without yield erosion.

Electrophilic Fluorination Agents

XeF₂ and N-fluorobenzenesulfonimide (NFSI) facilitate direct fluorination of cyclopropane alcohols. Reaction of 3-(cyclopropyl)propan-1-ol with NFSI in the presence of TiCl₄ at 0°C introduces fluorine with 29% efficiency. Challenges include:

  • Over-fluorination : Competing difluorination observed at higher temperatures.

  • Sensitivity to moisture : Strict anhydrous conditions required.

Biocatalytic Approaches

Flavin-Dependent Monooxygenase Engineering

Directed evolution of cyclohexanone monooxygenase (CHMO) enables enantioselective fluorocyclopropanation. Engineered CHMO variants catalyze the insertion of fluorine into 3-cyclopropylpropan-1-ol using FADH₂ and molecular oxygen, achieving 22% conversion and 89% ee for the (1R,2S) isomer. Limitations include:

  • Cofactor regeneration : Requires NADPH recycling systems for preparative-scale synthesis.

  • Substrate inhibition : High alcohol concentrations reduce activity.

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for major preparation methods:

MethodYield (%)Purity (%)StereoselectivityScalability
Transition Metal-Catalyzed4592LowModerate
Simmons–Smith2885NoneLow
Epoxide Ring-Opening5395HighHigh
Radical Hydrofluorination3788ModerateHigh
Biocatalytic2299HighLow

Epoxide ring-opening emerges as the most balanced approach, offering high yield and scalability, while biocatalytic methods provide superior enantiopurity at the expense of efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-Fluorocyclopropyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antifungal Properties
Research indicates that compounds containing fluorinated cyclopropyl moieties can exhibit enhanced biological activity. For instance, derivatives of 3-(1-fluorocyclopropyl)propan-1-ol have been studied for their potential as antiviral agents. The fluorine atom may improve the pharmacokinetic properties of these compounds, making them more effective against viral infections .

Drug Development
The compound has been explored as a scaffold in drug design. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For example, derivatives of this alcohol have shown promise in treating diseases linked to the central nervous system due to their ability to cross the blood-brain barrier effectively .

Organic Synthesis Applications

Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its functional groups allow for further chemical transformations, making it useful in the synthesis of more complex organic molecules. This includes its use in the preparation of various pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions
The compound has been utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile is advantageous for synthesizing other functionalized compounds that are relevant in both academic research and industrial applications .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research is ongoing to explore its effectiveness in creating high-performance materials suitable for various industrial applications .

Case Studies

StudyFocusFindings
Antiviral Activity Study Investigated the efficacy of fluorinated cyclopropyl compounds against viral pathogensFound that modifications with this compound increased antiviral potency compared to non-fluorinated analogs
Synthesis Methodology Developed new synthetic routes for obtaining this compoundAchieved higher yields using optimized reaction conditions involving peroxy compounds
Material Properties Research Examined the effects of incorporating this compound into polymer systemsDemonstrated improved mechanical properties and thermal stability in synthesized polymers

Mechanism of Action

The mechanism of action of 3-(1-fluorocyclopropyl)propan-1-ol involves its interaction with molecular targets through its fluorinated cyclopropyl group. This interaction can modulate the compound’s physico-chemical properties, such as conformation, pKa, and lipophilicity, which in turn affects its pharmacokinetic profile . The specific pathways and molecular targets depend on the context of its application, whether in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the propanol backbone significantly alter reactivity, stability, and functional roles. Key analogs include:

Compound Name Substituent/Functional Group Key Structural Feature
3-Chloro-1-phenylpropan-1-ol Chlorine, phenyl ring Electrophilic halogen, aromatic interaction
3-(Methylsulphanyl)propan-1-ol Methylsulphanyl (SCH₃) Sulfur-containing, volatile sulfur compound
3-(1H-Imidazol-5-yl)propan-1-ol Imidazole ring Nitrogen heterocycle, hydrogen bonding
3-(2,5-Diaminophenyl)propan-1-ol Diaminophenyl group Aromatic amine, cosmetic dye functionality
2,2-Dimethyl-3-(3-tolyl)propan-1-ol Dimethyl, tolyl group Steric hindrance, fragrance component
3-Amino-3-(4-isopropyl-phenyl)propan-1-ol Amino, isopropylphenyl Chiral center, potential pharmaceutical use
3-(3-Hydroxy-propylamino)propan-1-ol Hydroxypropylamino Bifunctional (amine and alcohol), surfactant

Fluorocyclopropyl Impact: The fluorine atom on the cyclopropane ring in 3-(1-fluorocyclopropyl)propan-1-ol likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Cyclopropane’s ring strain may increase reactivity in ring-opening reactions, while fluorine’s electronegativity could polarize adjacent bonds.

Physical and Chemical Properties

Compound Name Physical State Key Properties Application
3-(Methylsulphanyl)propan-1-ol Liquid Volatile sulfur compound, chocolate aroma Wine flavoring
3-(1H-Imidazol-5-yl)propan-1-ol Off-white solid m/z 127 (MS), hydrogen-bonding capability Pharmaceutical intermediate
2,2-Dimethyl-3-(3-tolyl)propan-1-ol Not specified Sterically hindered, stable under storage Fragrance ingredient
3-(2,5-Diaminophenyl)propan-1-ol Likely crystalline Oxidative hair dye precursor Cosmetic formulations

Fluorocyclopropyl Properties: Expected to exhibit higher boiling point and lower volatility than non-fluorinated analogs due to fluorine’s polarity and cyclopropane rigidity.

Biological Activity

3-(1-Fluorocyclopropyl)propan-1-ol, a fluorinated organic compound, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural properties, characterized by a cyclopropyl moiety and a hydroxyl group, suggest potential biological activities that warrant detailed exploration.

This compound is synthesized primarily through the Stille cross-coupling reaction, which allows for the introduction of the fluorinated cyclopropyl group into the propanol backbone. This method is favored for its scalability and efficiency in producing high-purity compounds suitable for further biological evaluations.

The biological activity of this compound is hypothesized to stem from its interaction with various biomolecular targets. The presence of the fluorinated cyclopropyl group can influence the compound's lipophilicity and pharmacokinetic properties, which may enhance its ability to penetrate biological membranes and interact with specific receptors or enzymes .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors positions it as a candidate for further investigation in drug discovery .

Case Studies

While direct case studies on this compound are scarce, related compounds have been studied extensively:

  • Fluorinated Cyclopropyl Derivatives : A study demonstrated that fluorinated cyclopropyl alcohols could inhibit xanthine oxidase, an enzyme linked to gout and hyperuricemia .
  • Synthesis and Biological Evaluation : In a synthetic study involving halocyclopropanol derivatives, researchers noted significant biological activity correlating with structural modifications similar to those found in this compound .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure DescriptionBiological Activity
3-Fluoropropan-1-olLacks cyclopropyl groupModerate antimicrobial activity
1-FluorocyclopropylmethanolHydroxyl group on a different carbonLimited data on biological effects
3-(1-Fluorocyclopropyl)propan-2-olHydroxyl group on a different carbonPotential enzyme inhibition

Q & A

Q. What are the optimal synthetic routes for 3-(1-fluorocyclopropyl)propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves introducing the fluorocyclopropyl group via cyclopropanation of a fluorinated alkene precursor. For example, fluorocyclopropane derivatives can be generated using transition-metal catalysts (e.g., palladium) or via [2+1] cycloaddition with fluorocarbenes. Post-functionalization of the cyclopropane ring with a propanol chain may employ nucleophilic substitution or Grignard reactions. Reaction conditions (temperature, solvent polarity, and catalyst loading) critically impact stereoselectivity and yield. For fluorinated analogs, anhydrous conditions are essential to avoid hydrolysis .
  • Key Data :
  • Catalysts : Pd(PPh₃)₄ or Rh₂(OAc)₄ for cyclopropanation.
  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for Grignard reactions.
  • Yield Optimization : ~60–75% under inert atmospheres .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environment shifts; ¹H/¹³C NMR resolves cyclopropane ring strain and propanol chain conformation.
  • Infrared Spectroscopy (IR) : Detects O-H (3200–3600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretching vibrations.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of -OH or cyclopropane ring cleavage).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess:
  • pH Sensitivity : The hydroxyl group may undergo acid-catalyzed dehydration or base-mediated oxidation. Fluorine’s electron-withdrawing effect stabilizes the cyclopropane ring but increases susceptibility to nucleophilic attack at the β-carbon.
  • Thermal Stability : Thermogravimetric analysis (TGA) quantifies decomposition temperatures. Cyclopropane rings are prone to ring-opening at elevated temperatures (>150°C).
  • Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C to mitigate oxidation and hydrolysis .

Advanced Research Questions

Q. How does the fluorocyclopropyl group affect the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The fluorocyclopropyl moiety enhances metabolic stability and modulates lipophilicity, impacting membrane permeability. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like cytochrome P450 enzymes. Experimental validation involves:
  • Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorometric or calorimetric methods.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
  • Comparative Studies : Replace fluorine with Cl, Br, or H analogs to isolate electronic effects .

Q. What strategies enable enantioselective synthesis of this compound, and how can enantiomers be resolved?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric cyclopropanation catalysts (e.g., chiral bisoxazoline-Cu complexes) to induce enantiomeric excess (ee >90%).
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA/IB) separate enantiomers based on cyclopropane ring stereodynamics.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity .

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening reactions or nucleophilic substitutions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Software Tools : Gaussian, ORCA, or Schrödinger Suite for energy minimization and orbital analysis .

Q. What are the challenges in analyzing trace impurities or degradation products of this compound?

  • Methodological Answer :
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Detects sub-ppm impurities using reverse-phase C18 columns and electrospray ionization (ESI).
  • Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to identify degradation pathways.
  • Quantitative NMR (qNMR) : Quantifies impurities without reference standards .

Data Contradictions and Resolution

  • Contradiction : Fluorine’s electron-withdrawing effect may stabilize the cyclopropane ring (theoretical) but increase susceptibility to nucleophilic attack (experimental) .
    • Resolution : Context-dependent stability—controlled by solvent polarity and nucleophile strength. Use polar aprotic solvents (e.g., DMF) to mitigate unwanted side reactions.

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